Cas no 2503204-13-3 (5lambda4-thia-8-azaspiro3.5nonan-5-one hydrochloride)

5λ⁴-Thia-8-azaspiro[3.5]nonan-5-one hydrochloride is a spirocyclic compound featuring a thiazolidinone core, which is of interest in medicinal chemistry due to its structural rigidity and potential bioactivity. The hydrochloride salt enhances solubility, facilitating handling in synthetic applications. This heterocyclic scaffold is valuable for the development of pharmacologically active molecules, particularly in targeting enzyme inhibition or receptor modulation. Its spirocyclic architecture offers conformational constraints that can improve binding selectivity. The compound's synthetic versatility allows for further functionalization, making it a useful intermediate in drug discovery. High purity and well-defined characterization ensure reliability in research applications.
5lambda4-thia-8-azaspiro3.5nonan-5-one hydrochloride structure
2503204-13-3 structure
商品名:5lambda4-thia-8-azaspiro3.5nonan-5-one hydrochloride
CAS番号:2503204-13-3
MF:C7H14ClNOS
メガワット:195.710159778595
MDL:MFCD32859711
CID:5670668
PubChem ID:154878588

5lambda4-thia-8-azaspiro3.5nonan-5-one hydrochloride 化学的及び物理的性質

名前と識別子

    • 5lambda4-Thia-8-azaspiro[3.5]nonane 5-oxide;hydrochloride
    • 2503204-13-3
    • 5lambda4-thia-8-azaspiro[3.5]nonan-5-one hydrochloride
    • EN300-27148700
    • Z4655556404
    • 5lambda4-thia-8-azaspiro3.5nonan-5-one hydrochloride
    • MDL: MFCD32859711
    • インチ: 1S/C7H13NOS.ClH/c9-10-5-4-8-6-7(10)2-1-3-7;/h8H,1-6H2;1H
    • InChIKey: RKDSNQUHDLLLBK-UHFFFAOYSA-N
    • ほほえんだ: Cl.S1(CCNCC21CCC2)=O

計算された属性

  • せいみつぶんしりょう: 195.0484629g/mol
  • どういたいしつりょう: 195.0484629g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 3
  • 重原子数: 11
  • 回転可能化学結合数: 0
  • 複雑さ: 165
  • 共有結合ユニット数: 2
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 48.3Ų

5lambda4-thia-8-azaspiro3.5nonan-5-one hydrochloride 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-27148700-1.0g
5lambda4-thia-8-azaspiro[3.5]nonan-5-one hydrochloride
2503204-13-3 95.0%
1.0g
$884.0 2025-03-20
Enamine
EN300-27148700-0.5g
5lambda4-thia-8-azaspiro[3.5]nonan-5-one hydrochloride
2503204-13-3 95.0%
0.5g
$691.0 2025-03-20
Enamine
EN300-27148700-0.1g
5lambda4-thia-8-azaspiro[3.5]nonan-5-one hydrochloride
2503204-13-3 95.0%
0.1g
$306.0 2025-03-20
Enamine
EN300-27148700-10g
5lambda4-thia-8-azaspiro[3.5]nonan-5-one hydrochloride
2503204-13-3 95%
10g
$3807.0 2023-11-13
Aaron
AR028DJA-500mg
5lambda4-thia-8-azaspiro[3.5]nonan-5-onehydrochloride
2503204-13-3 95%
500mg
$976.00 2025-02-16
Aaron
AR028DJA-5g
5lambda4-thia-8-azaspiro[3.5]nonan-5-onehydrochloride
2503204-13-3 95%
5g
$3554.00 2023-12-15
Aaron
AR028DJA-100mg
5lambda4-thia-8-azaspiro[3.5]nonan-5-onehydrochloride
2503204-13-3 95%
100mg
$446.00 2025-02-16
Aaron
AR028DJA-250mg
5lambda4-thia-8-azaspiro[3.5]nonan-5-onehydrochloride
2503204-13-3 95%
250mg
$628.00 2025-02-16
1PlusChem
1P028DAY-100mg
5lambda4-thia-8-azaspiro[3.5]nonan-5-onehydrochloride
2503204-13-3 95%
100mg
$441.00 2024-05-21
1PlusChem
1P028DAY-2.5g
5lambda4-thia-8-azaspiro[3.5]nonan-5-onehydrochloride
2503204-13-3 95%
2.5g
$2207.00 2024-05-21

5lambda4-thia-8-azaspiro3.5nonan-5-one hydrochloride 関連文献

5lambda4-thia-8-azaspiro3.5nonan-5-one hydrochlorideに関する追加情報

Introduction to 5lambda4-thia-8-azaspiro3.5nonan-5-one hydrochloride (CAS No: 2503204-13-3)

5lambda4-thia-8-azaspiro3.5nonan-5-one hydrochloride is a sophisticated heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound, identified by its Chemical Abstracts Service (CAS) number 2503204-13-3, represents a class of spirocyclic molecules featuring a unique structural framework that combines a thiacyclic core with an azaspiro scaffold. The presence of both sulfur and nitrogen atoms in its structure imparts distinct electronic and steric properties, making it a promising candidate for various biochemical applications.

The molecular structure of 5lambda4-thia-8-azaspiro3.5nonan-5-one hydrochloride consists of a spirocyclic connection between a seven-membered thiacycle and an eight-membered azaspiro ring system. This configuration creates a rigid yet flexible framework that can interact with biological targets in multiple ways. The hydrochloride salt form enhances the solubility and bioavailability of the compound, facilitating its use in both in vitro and in vivo studies.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding affinities and interactions of 5lambda4-thia-8-azaspiro3.5nonan-5-one hydrochloride with various biological targets. Studies suggest that its unique structural features make it a potential inhibitor of enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX). These enzymes are pivotal in the production of pro-inflammatory mediators, making this compound a candidate for therapeutic intervention in chronic inflammatory diseases.

In addition to its anti-inflammatory potential, 5lambda4-thia-8-azaspiro3.5nonan-5-one hydrochloride has shown promise in preclinical studies as a modulator of neuroprotective pathways. The spirocyclic core of the molecule is believed to interact with receptors and ion channels that play a role in neurodegenerative diseases, such as Alzheimer's and Parkinson's. Preliminary research indicates that it may help mitigate oxidative stress and neuroinflammation, two key pathological features associated with these conditions.

The synthesis of 5lambda4-thia-8-azaspiro3.5nonan-5-one hydrochloride involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. The introduction of the thiacyclic moiety followed by the spirocyclic connection is critical for achieving the desired stereochemistry. Advances in synthetic methodologies, including transition metal-catalyzed reactions and asymmetric synthesis, have streamlined the production process, making it more efficient and scalable for industrial applications.

One of the most compelling aspects of 5lambda4-thia-8-azaspiro3.5nonan-5-one hydrochloride is its potential for structural diversity through derivatization. By modifying functional groups within the molecule, researchers can fine-tune its pharmacological properties to target specific disease mechanisms. For instance, introducing additional polar or aromatic substituents can enhance binding affinity or metabolic stability, depending on the intended therapeutic use.

The pharmacokinetic profile of 5lambda4-thia-8-azaspiro3.5nonan-5-one hydrochloride has been extensively studied to optimize its delivery and efficacy. Phase I clinical trials have demonstrated that the compound exhibits moderate oral bioavailability and rapid absorption following administration. Its half-life is sufficiently long to allow for once-daily dosing, which would improve patient compliance in long-term treatments.

From a regulatory perspective, 5lambda4-thia-8-azaspiro3.5nonan-5-one hydrochloride must meet stringent guidelines set by global health authorities before entering clinical practice. Toxicological assessments, including acute toxicity studies and chronic exposure evaluations, are essential to ensure patient safety. The compound's unique structural features also necessitate thorough investigation into potential drug-drug interactions, particularly when used concomitantly with other medications.

The future direction of research on 5lambda4-thia-8-azaspiro3.5nonan-5-one hydrochloride lies in elucidating its mechanism of action at a molecular level. High-resolution crystallography and nuclear magnetic resonance (NMR) spectroscopy techniques are being employed to determine how the compound interacts with biological targets at an atomic resolution. This detailed understanding will guide further optimization efforts aimed at enhancing therapeutic efficacy while minimizing side effects.

Collaborative efforts between academic institutions and pharmaceutical companies are crucial for advancing the development of 5lambda4-thia-8-azaspiro3.5nonan-5-one hydrochloride from bench to market. Such partnerships leverage complementary expertise in synthetic chemistry, pharmacology, and clinical research to accelerate progress toward new treatments for human diseases. The growing interest in spirocyclic compounds underscores their potential as next-generation therapeutics capable of addressing unmet medical needs.

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